molecular formula C15H12F3N3O2 B2876452 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797321-57-3

6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2876452
CAS No.: 1797321-57-3
M. Wt: 323.275
InChI Key: MCTZEQTXWJTHFF-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a pyridopyrimidine derivative characterized by a bicyclic pyrido[4,3-d]pyrimidine core fused with a benzoyl group substituted at the 4-position with a trifluoromethoxy (-OCF₃) moiety.

The molecular formula is inferred as C₁₈H₁₄F₃N₃O₂ (molecular weight ≈ 377.33 g/mol), based on structural analogs like BI69688 (C₁₈H₁₅N₃OS, MW 321.40 g/mol) and 6-benzyl-2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine (C₁₅H₁₃ClF₃N₃, MW 327.73 g/mol) .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)23-12-3-1-10(2-4-12)14(22)21-6-5-13-11(8-21)7-19-9-20-13/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTZEQTXWJTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrido[4,3-d]pyrimidine scaffold is versatile, with modifications at the 2-, 4-, and 6-positions significantly altering pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 4-(Trifluoromethoxy)benzoyl C₁₈H₁₄F₃N₃O₂ 377.33 High lipophilicity, potential kinase inhibition Inferred
BI69688 4-(Thiophen-3-yl)benzoyl C₁₈H₁₅N₃OS 321.40 Thiophene enhances π-stacking; lower metabolic stability vs. -OCF₃
6-Benzyl-2-chloro-4-(trifluoromethyl)... Benzyl, Cl, CF₃ C₁₅H₁₃ClF₃N₃ 327.73 Chlorine and CF₃ improve electrophilicity; benzyl group increases bulk
6-[(tert-Butoxy)carbonyl]... (CAS 1784113-58-1) tert-Butoxycarbonyl C₁₄H₁₈N₃O₄ 292.31 tert-Butyl group enhances solubility; used as synthetic intermediate
1-{Pyrido[4,3-d]pyrimidin-2-yl}piperidine Piperidine C₁₁H₁₆N₄ 204.28 Piperidine enhances basicity; potential CNS activity

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : The -OCF₃ group stabilizes the benzoyl moiety via electron withdrawal, contrasting with the electron-donating thiophene in BI69688, which may alter binding interactions in kinase targets .
  • Synthetic Accessibility : The target compound likely requires multi-step synthesis involving benzoylation of the pyrido[4,3-d]pyrimidine core, similar to methods described for 7-phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., microwave-assisted coupling) .

Biological Activity

The compound 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrimidine family, which has been explored for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C14H11F3N2O3
  • IUPAC Name: this compound

This compound features a pyrido-pyrimidine core substituted with a trifluoromethoxybenzoyl group, contributing to its unique chemical properties and biological activities.

Research indicates that compounds with similar structures often exhibit various mechanisms of action:

  • Antimicrobial Activity: Compounds in the pyrimidine class have been shown to possess antimicrobial properties. For instance, derivatives have been effective against Staphylococcus aureus, particularly in inhibiting biofilm formation and reducing bacterial virulence .
  • Quorum Sensing Inhibition: Certain halogenated pyrimidines have demonstrated the ability to suppress quorum sensing in bacteria, which is crucial in managing infections caused by biofilm-forming pathogens .

Antimicrobial Efficacy

A study focusing on halogenated pyrimidines indicated that structural modifications significantly enhance antimicrobial properties. The compound's ability to disrupt biofilm formation was highlighted as a critical therapeutic advantage in treating chronic infections .

CompoundMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
24DC5FP50 µg/mL95% reduction in hemolysis
24DC5BPPNot specifiedPotent biofilm inhibitor

Case Studies

  • Biofilm Inhibition Study: A study evaluated the effectiveness of several halogenated pyrimidines against S. aureus. The compound 24DC5FP achieved significant reductions in hemolysis and biofilm formation at low concentrations .
  • Mechanistic Insights: The same study provided insights into gene expression changes upon treatment with these compounds, revealing downregulation of virulence factors such as agrA and hla, which are crucial for bacterial pathogenicity .

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